2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

Catalog No.
S3171816
CAS No.
1810068-30-4
M.F
C34H29F12N2O2P
M. Wt
756.573
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dim...

CAS Number

1810068-30-4

Product Name

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

IUPAC Name

2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

Molecular Formula

C34H29F12N2O2P

Molecular Weight

756.573

InChI

InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3

InChI Key

RXBSKAKCDMMHNB-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Solubility

not available

Molecular Structure Analysis

The key features of the molecule include:

  • Central Biphenyl Core: Two phenyl rings are linked by a carbon-carbon bond, forming the core structure (biphenyl).
  • Phosphorous Group: A central phosphorus atom is bonded to two bulky "Bis(3,5-trifluoromethylphenylphosphino)" groups. These groups contain two trifluoromethyl (CF3) substituents on each benzene ring, making them electron-withdrawing.
  • Dimethoxy and Dimethylamino Groups: Two methoxy (OCH3) groups are attached at the 3rd and 6th positions of the biphenyl core, donating electrons. Additionally, two dimethylamino (N(CH3)2) groups are present at the 2' and 6' positions of the biphenyl core, further contributing electron density.

This combination of electron-withdrawing and electron-donating groups creates an interesting electronic environment within the molecule, potentially influencing its reactivity and ability to bind to other species.


Chemical Reactions Analysis

  • Synthesis: Organophosphorus compounds like this are typically synthesized via reactions between phosphorus halides and phosphines. For example, a reaction between a trifluoromethylphenyl dichlorophosphine and a lithiated biphenyl derivative with the desired methoxy and dimethylamino substituents could be a possible route for synthesis [].
  • Potential Reactions: The phosphorous atom with its attached bulky groups might enable this molecule to act as a ligand, coordinating with transition metals to form catalysts. The electron-donating and withdrawing substituents could influence the electronic properties of the catalyst and its reactivity in various reactions.

Physical And Chemical Properties Analysis

  • The bulky structure suggests a high molecular weight and potentially limited solubility in common organic solvents.
  • The presence of aromatic rings and electron-withdrawing groups might contribute to a relatively high melting point.

XLogP3

10

Dates

Modify: 2023-08-18

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